- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)
1,4-Dibromo-2-iodobenzene structure
Product Name:1,4-Dibromo-2-iodobenzene
CAS-Nr.:89284-52-6
MF:C6H3Br2I
MW:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348
Update Time:2024-10-26
1,4-Dibromo-2-iodobenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-Dibromo-2-iodobenzene
- 1,4-DI BROMO-2-IODO BEZENE
- Benzene,1,4-dibromo-2-iodo-
- 1,4-Dibrom-2-jod-benzol
- 1,4-dibromo-2-iodo-benzene
- 2,5-Dibromjodbenzol
- 2,5-Dibromoiodobenzene
- Benzene,1,4-dibromo-2-iodo
- Benzene, 1,4-dibromo-2-iodo-
- VLRYPRKTXDPVNN-UHFFFAOYSA-N
- 4746AC
- AS03564
- SY047879
- ST2408476
- D4906
- A20826
- Z2238508602
- 1,4-Dibromo-2-iodobenzene (ACI)
- 2-Iodo-1,4-dibromobenzene
-
- MDL: MFCD07778993
- Inchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChI-Schlüssel: VLRYPRKTXDPVNN-UHFFFAOYSA-N
- Lächelt: BrC1C=C(I)C(Br)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 359.76500
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 97.1
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- Schmelzpunkt: 39.0 to 43.0 deg-C
- Siedepunkt: 180°C/25mmHg(lit.)
- PSA: 0.00000
- LogP: 3.81620
1,4-Dibromo-2-iodobenzene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Dibromo-2-iodobenzene Zolldaten
- HS-CODE:2903999090
- Zolldaten:
China Zollkodex:
2903999090Übersicht:
2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
1,4-Dibromo-2-iodobenzene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2021-06-16 | |
| Chemenu | CM255614-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 10g |
$204 | 2021-06-16 | |
| Chemenu | CM255614-25g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 25g |
$359 | 2021-06-16 | |
| Chemenu | CM255614-100g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 100g |
$898 | 2021-06-16 | |
| TRC | D422828-10mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 10mg |
$ 55.00 | 2022-10-31 | ||
| TRC | D422828-50mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 50mg |
$ 70.00 | 2022-10-31 | ||
| TRC | D422828-100mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 100mg |
$ 85.00 | 2022-10-31 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 10g |
6419.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 5g |
4096.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-1g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 1g |
1542.0CNY | 2021-08-04 |
1,4-Dibromo-2-iodobenzene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Referenz
- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s, Journal of Polymer Science, 2016, 54(22), 3652-3662
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
Referenz
- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages, Angewandte Chemie, 2022, 61(7),
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Referenz
- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation, Tetrahedron Letters, 2001, 42(42), 7435-7438
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
Referenz
- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
Referenz
- Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor, Organic Letters, 2023, 25(17), 3013-3017
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Referenz
- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister, Chemistry - A European Journal, 2021, 27(20), 6295-6307
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
Referenz
- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants, Chemistry of Materials, 2005, 17(11), 2841-2851
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
Referenz
- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN), European Journal of Organic Chemistry, 2008, (10), 1797-1801
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
Referenz
- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s, Macromolecules, 2004, 37(21), 867-7878
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
Referenz
- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications, Polymer International, 2020, 69(4), 429-438
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
Referenz
- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications, New Journal of Chemistry, 2018, 42(8), 5767-5773
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
Referenz
- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles, Angewandte Chemie, 2008, 47(5), 888-890
1,4-Dibromo-2-iodobenzene Raw materials
1,4-Dibromo-2-iodobenzene Preparation Products
1,4-Dibromo-2-iodobenzene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE
Bestellnummer:sfd8113
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene
Bestellnummer:A20826
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:01
Preis ($):244.0
Email:sales@amadischem.com
1,4-Dibromo-2-iodobenzene Verwandte Literatur
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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